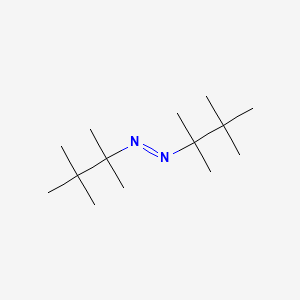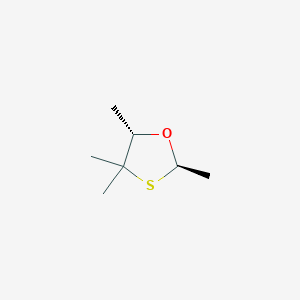
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is a chiral compound with a unique structure that includes an oxathiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of chiral centers in its structure makes it an important subject of study in stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the compound with the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar chiral centers and is used in biological studies.
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Another chiral compound used in drug development and biochemical research.
Uniqueness
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is unique due to its specific oxathiolane ring structure and the presence of multiple chiral centers. This makes it particularly valuable in stereochemical studies and applications requiring high selectivity.
Propriétés
Numéro CAS |
63348-19-6 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-5-7(3,4)9-6(2)8-5/h5-6H,1-4H3/t5-,6+/m0/s1 |
Clé InChI |
DVMLCKHBRJMBFA-NTSWFWBYSA-N |
SMILES isomérique |
C[C@H]1C(S[C@@H](O1)C)(C)C |
SMILES canonique |
CC1C(SC(O1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

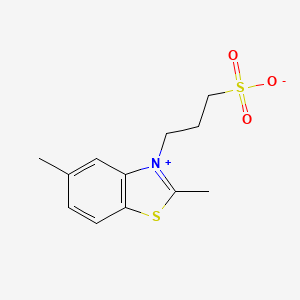
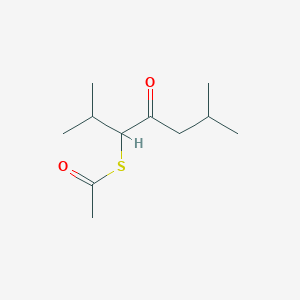
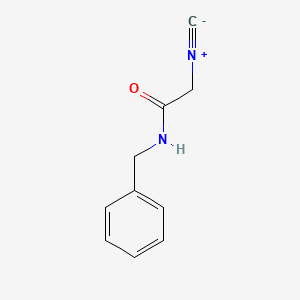
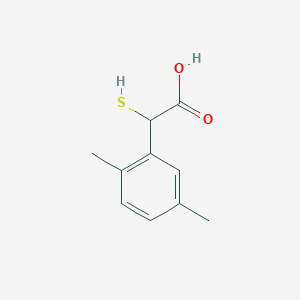
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)

